Methyl 5-isopropyl-1-methylpyrazole-3-carboxylate
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Overview
Description
Methyl 5-isopropyl-1-methylpyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-isopropyl-1-methylpyrazole-3-carboxylate typically involves the condensation of 1,3-diketones with hydrazines. One common method includes the reaction of isopropyl hydrazine with ethyl acetoacetate under acidic conditions, followed by esterification to obtain the methyl ester derivative .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-isopropyl-1-methylpyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate to form corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions using hydrides can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
Oxidation: Pyrazole carboxylic acids.
Reduction: Pyrazole alcohols.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
Methyl 5-isopropyl-1-methylpyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 5-isopropyl-1-methylpyrazole-3-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-methylpyrazole-3-carboxylate
- Ethyl 5-isopropyl-1-methylpyrazole-3-carboxylate
- Methyl 5-isopropyl-1-phenylpyrazole-3-carboxylate
Uniqueness
Methyl 5-isopropyl-1-methylpyrazole-3-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its isopropyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .
Properties
Molecular Formula |
C9H14N2O2 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
methyl 1-methyl-5-propan-2-ylpyrazole-3-carboxylate |
InChI |
InChI=1S/C9H14N2O2/c1-6(2)8-5-7(9(12)13-4)10-11(8)3/h5-6H,1-4H3 |
InChI Key |
QCSSLWLFKCQXHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NN1C)C(=O)OC |
Origin of Product |
United States |
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